molecular formula C20H23FN2O2 B4623120 (3-ETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE

(3-ETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4623120
M. Wt: 342.4 g/mol
InChI Key: DKPORVUKEZNHHV-UHFFFAOYSA-N
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Description

(3-ETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method starts with the preparation of 3-ethoxyphenyl and 4-fluorobenzyl intermediates. These intermediates are then subjected to a series of reactions including nucleophilic substitution and condensation reactions to form the final product.

  • Step 1: Preparation of 3-Ethoxyphenyl Intermediate

      Reagents: Ethanol, phenol, acid catalyst

      Conditions: Reflux, 80-100°C

      Reaction: Ethanol reacts with phenol in the presence of an acid catalyst to form 3-ethoxyphenol.

  • Step 2: Preparation of 4-Fluorobenzyl Intermediate

      Reagents: 4-fluorobenzyl chloride, piperazine

      Conditions: Room temperature, solvent (e.g., dichloromethane)

      Reaction: 4-fluorobenzyl chloride reacts with piperazine to form 4-(4-fluorobenzyl)piperazine.

  • Step 3: Condensation Reaction

      Reagents: 3-ethoxyphenol, 4-(4-fluorobenzyl)piperazine, coupling agent (e.g., EDCI)

      Conditions: Room temperature, solvent (e.g., DMF)

      Reaction: The intermediates undergo a condensation reaction in the presence of a coupling agent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-ETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3-ETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-ETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It is believed to interact with neurotransmitter receptors in the brain, modulating their activity and potentially leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is thought to influence pathways related to mood and cognition.

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethoxyphenyl)[4-(3-fluorobenzyl)-1-piperazinyl]methanone
  • (3-Nitrophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone
  • (7-Benzo[1,3]dioxol-5-yl-pyrazolo[1,5-a]pyrimidin-3-yl)-[4-(4-fluorophenyl)-piperazin-1-yl]-methanone

Uniqueness

(3-ETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to its specific combination of ethoxyphenyl and fluorobenzyl groups attached to a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3-ethoxyphenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-2-25-19-5-3-4-17(14-19)20(24)23-12-10-22(11-13-23)15-16-6-8-18(21)9-7-16/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPORVUKEZNHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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